molecular formula C13H17NO5 B8545455 Methyl 5-tert-butyl-2-methoxy-3-nitro-benzoate

Methyl 5-tert-butyl-2-methoxy-3-nitro-benzoate

Cat. No. B8545455
M. Wt: 267.28 g/mol
InChI Key: IZTDMUNFYLRBDB-UHFFFAOYSA-N
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Patent
US08735579B2

Procedure details

2.3 ml of thionyl chloride are added dropwise to an ice-cooled solution of 5.40 g 5-tert-butyl-2-methoxy-3-nitro-benzoic acid in 50 ml of methanol. The cooling bath is removed and the solution is heated to 60° C. The solution is stirred overnight at 60° C. and then cooled to ambient temperature. The solution is evaporated down completely and the residue is mixed with water. The aqueous mixture is extracted with ethyl acetate, and the combined extracts are dried (MgSO4). The solvent is removed, and the residue is chromatographed on silica gel with cyclohexane/ethyl acetate (98:260:40).
Quantity
2.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[C:5]([C:9]1[CH:10]=[C:11]([N+:20]([O-:22])=[O:21])[C:12]([O:18][CH3:19])=[C:13]([CH:17]=1)[C:14]([OH:16])=[O:15])([CH3:8])([CH3:7])[CH3:6].[CH3:23]O>>[C:5]([C:9]1[CH:10]=[C:11]([N+:20]([O-:22])=[O:21])[C:12]([O:18][CH3:19])=[C:13]([CH:17]=1)[C:14]([O:16][CH3:23])=[O:15])([CH3:8])([CH3:6])[CH3:7]

Inputs

Step One
Name
Quantity
2.3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
5.4 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C(=C(C(=O)O)C1)OC)[N+](=O)[O-]
Name
Quantity
50 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The solution is stirred overnight at 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath is removed
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
The solution is evaporated down completely
ADDITION
Type
ADDITION
Details
the residue is mixed with water
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture is extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts are dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent is removed
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica gel with cyclohexane/ethyl acetate (98:260:40)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)(C)(C)C=1C=C(C(=C(C(=O)OC)C1)OC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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